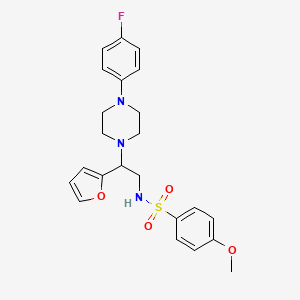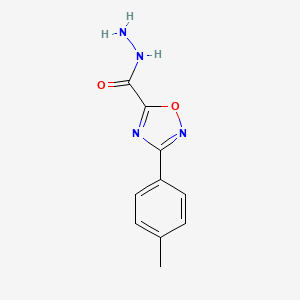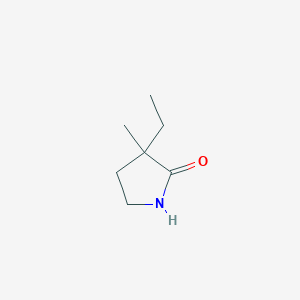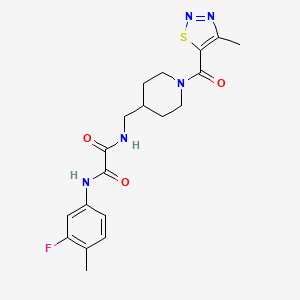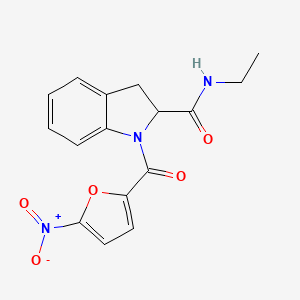
N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" is a chemically synthesized molecule that may be related to various derivatives of acetamide with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss similar compounds with acetamide moieties and substituted piperidine structures, which are often synthesized for their potential biological activities, such as antibacterial, anticonvulsant, and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by further chemical transformations to introduce various substituents. For instance, in one study, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate was synthesized and then converted into other derivatives through subsequent reactions . Another study describes the synthesis of N-substituted derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine and then substituting the nitrogen atom with different electrophiles . These methods suggest that the synthesis of "N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" would likely involve similar steps, including the introduction of a thiophene-sulfonyl group and a 3-fluorophenyl moiety.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques provide information about the chemical environment of hydrogen atoms, functional groups, and the molecular weight of the compound, respectively . The presence of a thiophen-2-ylsulfonyl group and a fluorophenyl group in the compound of interest would be expected to influence the chemical shifts in NMR spectroscopy and the mass spectral data due to their electronegative nature.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can vary depending on the substituents attached to the piperidine ring and the acetamide moiety. The papers provided do not directly discuss the reactivity of the specific compound , but they do mention that the synthesized compounds were evaluated for biological activities, which implies that they may undergo specific chemical interactions with biological targets . For example, some compounds were evaluated for their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The papers provided do not detail these properties for the specific compound "N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide," but they do suggest that the synthesized compounds generally exhibit moderate to good biological activity, which could be indicative of favorable physicochemical properties for interaction with biological systems .
科学的研究の応用
Enzyme Inhibition and Biological Activity
One area of research involves the synthesis of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which have shown promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase (AChE and BChE), and lipoxygenase (LOX) (Khalid et al., 2014). These findings suggest potential applications in the development of treatments for conditions associated with these enzymes, such as Alzheimer's disease and inflammation.
Pharmacological Characterization
Research on related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has revealed high-affinity antagonism selective for κ-opioid receptors, with potential implications for treating depression and addiction disorders (Grimwood et al., 2011). This highlights the therapeutic potential of sulfonamide piperidine compounds in neuropsychiatric conditions.
Anti-inflammatory and Antimicrobial Activity
Another study synthesized novel N-(3-chloro-4-fluorophenyl)-2-derivatives exhibiting significant anti-inflammatory activity (Sunder & Maleraju, 2013). This suggests potential applications in the development of new anti-inflammatory agents. Additionally, sulfonamides bearing the piperidine nucleus were shown to have talented activity against cholinesterase, underscoring their potential in treating related disorders (Khalid, 2012).
Anticonvulsant and Antimicrobial Properties
Compounds derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were evaluated for their anticonvulsant activity, showing protection in animal models of epilepsy (Obniska et al., 2015). This indicates the compound's relevance in the search for new antiepileptic drugs. Furthermore, sulfide and sulfone derivatives of related compounds exhibited antimicrobial activity against various bacterial and fungal strains (Badiger et al., 2013), suggesting their potential use in antimicrobial therapies.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-13-5-3-6-14(11-13)19-16(21)12-15-7-1-2-9-20(15)25(22,23)17-8-4-10-24-17/h3-6,8,10-11,15H,1-2,7,9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNQFJGBTYWZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

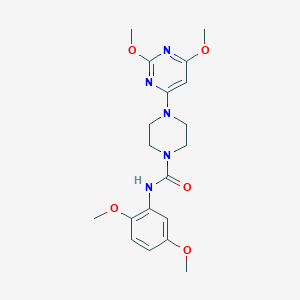
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

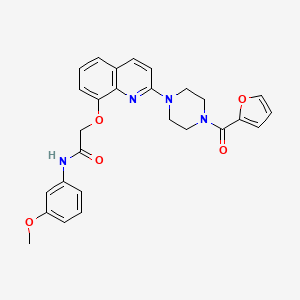

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)
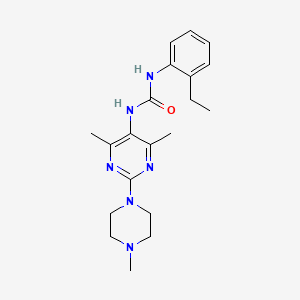
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
